Specificity Profiling: LCKLSL Binds Cell-Surface AnxA2 with Demonstrated Sequence Selectivity Over Mutant Control
The specificity of LCKLSL is validated in a direct head-to-head comparison with a control peptide, LGKLSL, which features a single cysteine-to-glycine substitution. LCKLSL demonstrates significantly higher binding to cell-surface AnxA2 compared to the control peptide [1].
| Evidence Dimension | Binding to cell-surface Annexin A2 |
|---|---|
| Target Compound Data | Efficient binding |
| Comparator Or Baseline | Control peptide LGKLSL: Significantly reduced binding |
| Quantified Difference | Qualitative difference showing LCKLSL binds efficiently while LGKLSL does not |
| Conditions | Binding assay on the surface of intact cells expressing AnxA2 [1] |
Why This Matters
This confirms the functional requirement for the Cys8 residue and validates the peptide's sequence-specific mechanism, ensuring that experimental outcomes are due to targeted AnxA2 antagonism rather than non-specific peptide effects.
- [1] Valapala M, Thamake SI, Vishwanatha JK. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events. J Cell Sci. 2011 May 1;124(Pt 9):1453-64. View Source
